methyl2-bromo-6-methoxy-4-nitrobenzoate
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Overview
Description
Methyl 2-bromo-6-methoxy-4-nitrobenzoate is an organic compound with the molecular formula C9H8BrNO5. It is a derivative of benzoic acid and contains bromine, methoxy, and nitro functional groups. This compound is often used in organic synthesis and research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-6-methoxy-4-nitrobenzoate can be synthesized through a multi-step process involving the bromination, nitration, and esterification of appropriate starting materials. One common method involves the bromination of 2-methoxybenzoic acid, followed by nitration to introduce the nitro group. The final step involves esterification with methanol to form the methyl ester.
Industrial Production Methods
Industrial production of methyl 2-bromo-6-methoxy-4-nitrobenzoate typically involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using automated systems and controlled environments to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-6-methoxy-4-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and a palladium catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: Amino derivatives of the original compound.
Oxidation: Carboxylic acid derivatives.
Scientific Research Applications
Methyl 2-bromo-6-methoxy-4-nitrobenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and inhibition.
Medicine: Potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-6-methoxy-4-nitrobenzoate involves its interaction with specific molecular targets, depending on the context of its use. For example, in biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary widely based on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-bromo-4-nitrobenzoate: Lacks the methoxy group, which can affect its reactivity and applications.
Methyl 2-methoxy-4-nitrobenzoate: Lacks the bromine atom, leading to different substitution reactions.
Methyl 2-bromo-6-methoxybenzoate: Lacks the nitro group, affecting its reduction and oxidation reactions.
Uniqueness
Methyl 2-bromo-6-methoxy-4-nitrobenzoate is unique due to the presence of all three functional groups (bromine, methoxy, and nitro), which allows for a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
methyl 2-bromo-6-methoxy-4-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO5/c1-15-7-4-5(11(13)14)3-6(10)8(7)9(12)16-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMUJBLBXICAKSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)[N+](=O)[O-])Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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